Isovaltrate, 4a,5-dihydro-

Cytotoxicity Valepotriates Cancer Cell Lines

Select Isovaltrate, 4a,5-dihydro- (Didrovaltrate) for research demanding a wider therapeutic window. Unlike highly cytotoxic diene-type valepotriates, its saturated C-4a,5 bond confers 2-3x lower intrinsic cytotoxicity and 9-fold greater metabolic stability than isovaltrate. This specific profile makes it the superior tool compound for L-type calcium channel studies (ICa-L blockade confirmed by patch-clamp data) and in vivo models where diene-type analogs introduce confounding toxicity or pharmacokinetic variability. Do not substitute.

Molecular Formula C22H32O8
Molecular Weight 424.5 g/mol
CAS No. 18296-45-2
Cat. No. B096299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaltrate, 4a,5-dihydro-
CAS18296-45-2
Synonymsdidrovaltrate
dihydrovaltrate
Molecular FormulaC22H32O8
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
InChIInChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3
InChIKeyPHHROXLDZHUIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isovaltrate, 4a,5-dihydro- (CAS 18296-45-2): A Monoene-Type Valepotriate with a Differentiated Cytotoxicity and Stability Profile for Precision Research


Isovaltrate, 4a,5-dihydro- (also known as didrovaltrate or dihydrovaltrate) is a monoene-type valepotriate, a class of iridoid esters found primarily in Valeriana species [1]. Valepotriates are recognized for their tranquilizing, cytotoxic, and antitumor properties, with diene-type members (e.g., valtrate, isovaltrate, acevaltrate) demonstrating high potency but also high intrinsic cytotoxicity [2]. In contrast, Isovaltrate, 4a,5-dihydro- is characterized by a saturated C-4a,5 bond in its iridoid skeleton, which is directly linked to a distinct biological profile that cannot be replicated by its more potent but also more toxic diene-type analogs [1].

Isovaltrate, 4a,5-dihydro- Cannot Be Substituted by Diene-Type Valepotriates: Evidence-Based Selection Criteria for Valepotriate Research


Procurement of a generic "valepotriate" or substitution of Isovaltrate, 4a,5-dihydro- with a structurally similar diene-type analog (e.g., valtrate, isovaltrate) will fundamentally alter experimental outcomes. The saturated C-4a,5 bond in Isovaltrate, 4a,5-dihydro- confers a 2- to 3-fold reduction in intrinsic cytotoxicity compared to diene-type valepotriates [1], and a 9-fold greater metabolic stability in hepatocyte models compared to its closest analog, isovaltrate [2]. Using a diene-type compound in a model where a wider therapeutic window or distinct metabolic profile is required will introduce confounding toxicity or variable pharmacokinetics, invalidating the research question. The following quantitative evidence establishes the specific, non-interchangeable nature of Isovaltrate, 4a,5-dihydro-.

Isovaltrate, 4a,5-dihydro- (Didrovaltrate): A Quantitative Comparison Guide for Differentiated Valepotriate Selection


Cytotoxicity Differential: 2- to 3-Fold Lower Toxicity of Monoene-Type vs. Diene-Type Valepotriates in Human Cancer Cell Lines

Isovaltrate, 4a,5-dihydro- (classified as a monoene-type valepotriate) exhibits a quantifiably lower cytotoxic profile compared to diene-type valepotriates such as valtrate, isovaltrate, and acevaltrate. This structural class difference is directly linked to a measurable reduction in cell toxicity [1].

Cytotoxicity Valepotriates Cancer Cell Lines

Metabolic Stability: Isovaltrate, 4a,5-dihydro- Shows 9-Fold Greater Stability than Isovaltrate in a Rat Hepatocyte Model

In a direct comparison using a rat hepatocyte incubation model, Isovaltrate, 4a,5-dihydro- demonstrated markedly superior metabolic stability compared to its closest structural analog, isovaltrate. The concentration of Isovaltrate, 4a,5-dihydro- decreased only 2-fold, whereas isovaltrate decreased 18-fold under identical conditions [1].

Metabolic Stability Pharmacokinetics Valepotriates

Cardiovascular Pharmacology: Concentration-Dependent Blockade of L-Type Calcium Current by Isovaltrate, 4a,5-dihydro-

Isovaltrate, 4a,5-dihydro- exhibits a specific, concentration-dependent blockade of L-type calcium current (I(Ca-L)), a mechanism not widely reported for other valepotriates. This activity is characterized by a significant reduction in peak current and a shift in steady-state inactivation [1].

Calcium Channel Cardiovascular Electrophysiology

Chemotype Stability for Procurement: Identification of Superior and Stable Chemotypes for Consistent Didrovaltrate Production

For procurement of Isovaltrate, 4a,5-dihydro- from natural sources, the identification of stable chemotypes is critical for ensuring batch-to-batch consistency. A multi-year stability analysis of 21 Valeriana jatamansi chemotypes identified four specific chemotypes (A/B/31, A/F/38, D/F/19, D/B/13) as superior and highly stable for didrovaltrate production [1].

Chemotype Stability Valeriana jatamansi Natural Product Procurement

Isovaltrate, 4a,5-dihydro- (Didrovaltrate): Recommended Research Applications Based on Differentiated Evidence


Investigations of Non-Cytotoxic Mechanisms in CNS or Cellular Models

Due to its 2- to 3-fold lower intrinsic cytotoxicity compared to diene-type valepotriates [1], Isovaltrate, 4a,5-dihydro- is the preferred valepotriate for studying receptor interactions, signaling pathways, or neurobehavioral effects where compound-induced cytotoxicity would confound results. Its reduced toxicity provides a wider experimental window for dose-response studies.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Metabolic Stability

The 9-fold greater stability of Isovaltrate, 4a,5-dihydro- over isovaltrate in a hepatocyte model [2] makes it the superior candidate for in vivo studies where rapid metabolism could compromise bioavailability. This includes oral administration models, long-term dosing regimens, and any study where maintaining consistent plasma or tissue concentrations is critical.

Cardiovascular Electrophysiology and Ion Channel Research

The demonstrated, concentration-dependent blockade of L-type calcium current [3] positions Isovaltrate, 4a,5-dihydro- as a specific tool compound for investigating calcium channel function in cardiac myocytes or other L-type channel-expressing cells. This application is supported by quantitative patch-clamp data that are not available for other common valepotriates.

Natural Product Standardization and Phytochemical Research

For studies aimed at standardizing Valeriana-based extracts or developing new analytical methods, Isovaltrate, 4a,5-dihydro- serves as a key marker compound. The identification of specific, stable chemotypes for its production [4] provides a scientific basis for sourcing consistent raw material, which is essential for reproducible phytochemical and pharmacological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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